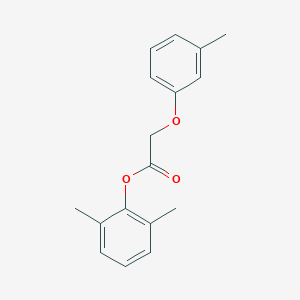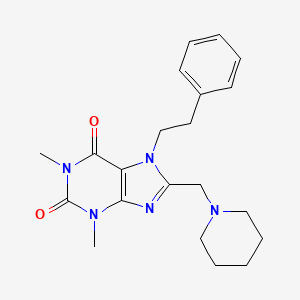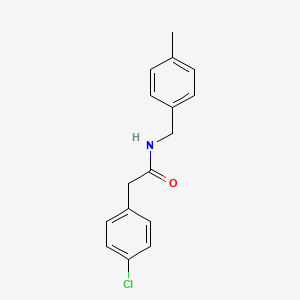![molecular formula C17H15ClN2S B5530214 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline](/img/structure/B5530214.png)
2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline derivatives often involves modified Biginelli reactions, a classical method for synthesizing dihydropyrimidinones, adapted for quinazoline synthesis. These reactions typically use components like 5,5-dimethyl-1,3-cyclohexanedione, aromatic aldehydes, and thiourea, under specific conditions to achieve the desired products (Yarim et al., 2002). Green chemistry approaches have also been explored, providing environmentally friendly, cost-effective, and high-yielding synthesis pathways for these compounds (Han et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives, using techniques such as single-crystal X-ray diffraction, has provided detailed insights into their crystalline structure and molecular geometry. These studies help in understanding the spatial arrangement of atoms and the overall shape of the molecule, which is crucial for predicting its reactivity and interactions with biological targets (Mandal & Patel, 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes their participation in various reactions such as thioetherification, which is essential for introducing sulfur-containing groups into the quinazoline core. These reactions often involve the use of thiol compounds, K2CO3, and organic solvents like acetone, showcasing a wide range of chemical transformations these compounds can undergo (Yang et al., 2007).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies have shown that these compounds form hydrogen-bonded dimers in the solid state, which could impact their solubility and stability, key factors for their pharmacological application (Lai et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,7-dimethylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-8-15-12(2)19-17(20-16(15)9-11)21-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBGXIJUNHKYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5530139.png)
![N-ethyl-2-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5530151.png)


![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5530172.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5530174.png)
![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5530181.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5530182.png)
![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)
![2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5530206.png)

![[(dimethylamino)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B5530239.png)

![1-(3-chlorophenyl)-4-[(2-isopropyl-4-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5530249.png)